molecular formula C6H10O4 B013577 d-Galactal CAS No. 21193-75-9

d-Galactal

Cat. No. B013577
CAS RN: 21193-75-9
M. Wt: 146.14 g/mol
InChI Key: YVECGMZCTULTIS-HSUXUTPPSA-N
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Description

Synthesis Analysis

The synthesis of d-Galactal and its derivatives involves several strategies, including regioselective ring-opening and glycosylation reactions. Andersen et al. (2018) detailed the synthesis of linear and branched d-galactans, which play a crucial role in understanding d-Galactal's synthesis and its biological interactions (Andersen et al., 2018). Similarly, Simelane et al. (2014) explored the catalytic reactions of d-Galactal leading to chiral benzopyrans, chromenes, and chromans, showcasing the versatility of d-Galactal in chemical synthesis (Simelane et al., 2014).

Molecular Structure Analysis

The molecular structure of d-Galactal derivatives plays a pivotal role in their reactivity and interaction with biological molecules. Guan et al. (2001) and Kos et al. (2010) provided insights into the galactosyltransferases required for the biosynthesis of d-Galactan I, a component of the lipopolysaccharide antigen in bacteria, revealing the structural complexity of d-Galactal-based polysaccharides (Guan et al., 2001); (Kos et al., 2010).

Chemical Reactions and Properties

d-Galactal undergoes various chemical reactions, leading to the formation of complex structures with unique properties. For example, the catalyzed reactions by Simelane et al. (2014) show the transformation of d-Galactal into chiral compounds, indicating its chemical versatility (Simelane et al., 2014).

Physical Properties Analysis

The physical properties of d-Galactal derivatives, such as solubility, melting point, and crystallinity, are crucial for their applications in material science and biology. The studies on the synthesis and structural analysis of d-Galactal derivatives provide indirect insights into these properties, although specific studies focusing solely on the physical properties are less common in the provided references.

Chemical Properties Analysis

The chemical properties of d-Galactal, including reactivity, stability, and interactions with other molecules, are defined by its molecular structure. The work by Andersen et al. (2018) on the synthesis of d-Galactal oligosaccharides highlights the compound's ability to interact with biological molecules, showcasing its bioactive potential (Andersen et al., 2018).

Scientific research applications

  • Biofuel and Chemical Production: Benz et al. (2014) demonstrated that the D-GalA transporter GAT-1 in Saccharomyces cerevisiae can convert D-GalA into products with high potential for utilization as platform chemicals, potentially for biofuel and value-added chemicals production (Benz et al., 2014).

  • Food, Cosmetics, Pharmaceuticals: Mojzita et al. (2009) identified applications of D-galactarate in food, cosmetics, pharmaceuticals, and as a platform chemical (Mojzita et al., 2009).

  • Inhibitor for Glycosidases: Yunjong Lee (1969) found that D-galactal is a potent inhibitor of α-D-galactopyranosidases, offering a new type of inhibitor for glycosidases (Lee, 1969).

  • Degradation of Pectic Hairy Regions: De Vries et al. (2002) reported that GALA, a beta-1,4-endogalactanase, is important in the degradation of pectic hairy regions, releasing d-galactose and d-galactobiose from arabinogalactans (De Vries et al., 2002).

  • Inhibition of Beta-Galactosidase Enzyme: Sekimata et al. (1989) discovered that d-Galactal acts as a potent competitive inhibitor of the beta-galactosidase enzyme from radish seeds (Sekimata et al., 1989).

  • Polysaccharide Biosynthesis in Bacteria: Kos and Whitfield (2010) found that d-Galactan I is a polysaccharide required for its biosynthesis in many Gram-negative bacteria, including Klebsiella pneumoniae (Kos & Whitfield, 2010).

  • Galactan Utilization by Bacteria: Tabachnikov and Shoham (2013) characterized the galactan utilization system of Geobacillus stearothermophilus, which cleaves galactan into galactooligosaccharides and then degrades them into galactose (Tabachnikov & Shoham, 2013).

  • Prebiotic Effects and Gut Microbiome Studies: Zheng et al. (2018) suggested that the prebiotic effects on Lactobacillus bacteria are related to galactan chain length, indicating potential applications in studying the human gut microbiome (Zheng et al., 2018).

properties

IUPAC Name

(2R,3R,4R)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c7-3-5-6(9)4(8)1-2-10-5/h1-2,4-9H,3H2/t4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVECGMZCTULTIS-HSUXUTPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(C(C1O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CO[C@@H]([C@@H]([C@@H]1O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20183687
Record name Galactal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

d-Galactal

CAS RN

21193-75-9, 29485-85-6
Record name D-Galactal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21193-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Galactal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29485-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Galactal
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Record name Galactal
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URL https://comptox.epa.gov/dashboard/DTXSID20183687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-anhydro-2-deoxy-D-lyxo-hex-1-enitol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,280
Citations
DF Wentworth, R Wolfenden - Biochemistry, 1974 - ACS Publications
… The inhibition of bacterial /3-galactosidase by D-galactal was found to be reversible and time dependent. Rate constants observed for binding (2.7 X 102 sec-1 M-1) and release (4.6 X …
Number of citations: 101 0-pubs-acs-org.brum.beds.ac.uk
YC Lee - Biochemical and biophysical research communications, 1969 - Elsevier
This report presents evidence indicating that D -galactal (1,2-dideoxy- D - lyxo -hex-1-enopyranose, (I)) is a potent inhibitor of β- D -galactopyranosidases derived from a variety of …
W Weiser, J Lehmann, H Matsui, CF Brewer… - Archives of biochemistry …, 1992 - Elsevier
… of 100 mM D-galactal in the pD 6.25 buffer. Incubation of the a-galactosidase/D-galactal digest at 22… Thus, we would predict that the product formed from D-galactal by the coffee bean a-…
L Kiss, L Somsák - Carbohydrate research, 1996 - Elsevier
… D-galactal itself is a rather weak inhibitor (see Table 1, Entry I b). Two substituted D-galactal … investigate as inhibitors several derivatives of D-galactal having CI substituents of different …
RU Lemieux, B Fraser-Reid - Canadian Journal of Chemistry, 1965 - cdnsciencepub.com
… The product of the chlorination has now been established and the reactions were extended to D-galactal triacetate (2) and 3,4-dihydropyran. The halogenations were perfornled at 0' in …
Number of citations: 129 cdnsciencepub.com
P Cheshev, A Marra, A Dondoni - Carbohydrate research, 2006 - Elsevier
… In conclusion, d-glucal and d-galactal derivatives were epoxidized with DMDO generated in situ. This procedure proved to be highly efficient and provided significant operating …
R Demange, L Awad, P Vogel - Tetrahedron: Asymmetry, 2004 - Elsevier
… (1→3)-CH(OH)-d-galactal derivatives 3a (4,6-di-O… d-galactal), 3b (4,6-di-O-benzyl-3-C-[(1R)-2,6-anhydro-1,3,4,5,7-penta-O-benzyl-d-glycero-l-manno-heptitol-1-C-yl]-3-deoxy-d-galactal…
R Wild, RR Schmidt - Liebigs Annalen, 1995 - Wiley Online Library
3,4,6‐Tri‐O‐benzyl‐D‐galactal (3) was directly converted into 3,4,6‐tri‐O‐benzyl‐2‐deoxy‐D‐galactose (5). Wittig reaction of 5 with alkyltriphenylphosphonium salts in the presence of n…
OM Viratelle, JM Yon - Biochemistry, 1980 - ACS Publications
… of D-galactal and of Mg2+ on the enzyme, we carried out comparative studies of the interaction between D-galactal … Our datashow that Dgalactal does not compete with Mg2+. On the …
Number of citations: 28 0-pubs-acs-org.brum.beds.ac.uk
G Grynkiewicz, W Priebe, A Zamojski - Carbohydrate Research, 1979 - Elsevier
3,4,6-Tri-O-acetyl-d-galactal, on treatment in 1,2-dichloroethane with alcohols and stannic chloride as catalyst, readily undergoes allylic rearrangement-substitution, forming alkyl 4,6-di-…

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